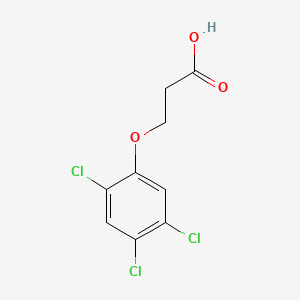

3-(2,4,5-Trichlorophenoxy)propanoic acid

Vue d'ensemble

Description

3-(2,4,5-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator, known for its ability to mimic the plant hormone auxin, leading to uncontrolled growth in plants . This compound is also referred to as fenoprop or silvex in various contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(2,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,5-trichlorophenol with 3-chloropropanoic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3-chloropropanoic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like benzene or ligroine to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium hydroxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various phenoxy derivatives .

Applications De Recherche Scientifique

Agricultural Uses

- Herbicide Formulation : Fenoprop is utilized in the formulation of herbicides for controlling broadleaf weeds and woody plants. Its effectiveness stems from its ability to induce rapid growth that the plant cannot sustain.

- Weed Management : It is particularly effective in managing invasive species and unwanted vegetation in agricultural settings .

Biological Research

- Plant Growth Studies : Researchers use Fenoprop to study the effects of auxin-like compounds on plant physiology and development. This research helps in understanding plant responses to hormonal changes .

- Genetic Studies : The compound is also employed in genetic studies to develop herbicide-resistant crop varieties through genetic modification techniques.

Environmental Science

- Analytical Chemistry : Fenoprop serves as a reference standard in analytical methods for detecting phenoxy herbicides in environmental samples. Its presence can indicate contamination levels in soil and water bodies .

- Ecotoxicology Assessments : Studies on the environmental impact of Fenoprop help assess its toxicity to non-target organisms and its persistence in ecosystems .

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of Fenoprop against various weed species demonstrated that it effectively controlled species resistant to other herbicides. The results indicated a significant reduction in weed biomass when applied at recommended rates.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of Fenoprop revealed that while it effectively controls target weeds, it poses risks to aquatic ecosystems due to its toxicity to fish and amphibians. This highlights the need for careful application and monitoring in sensitive areas.

Mécanisme D'action

The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propanoic acid involves mimicking the plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth by binding to auxin receptors, leading to abnormal cell elongation and division . This uncontrolled growth ultimately results in the death of the plant.

Comparaison Avec Des Composés Similaires

3-(2,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Shares structural similarities but has an acetic acid side chain instead of a propanoic acid side chain.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which includes a propanoic acid side chain. This structural feature contributes to its distinct biological activity and makes it a valuable compound in both agricultural and scientific research .

Activité Biologique

3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Fenoprop or 2,4,5-TP, is an organic compound that exhibits significant biological activity primarily as a herbicide. This article explores its mechanism of action, biochemical properties, and potential health impacts based on diverse research findings.

Overview of the Compound

- Chemical Structure : The molecular formula of this compound is C9H7Cl3O3. It is a phenoxy herbicide that structurally resembles the natural plant hormone auxin (indoleacetic acid), allowing it to disrupt normal plant growth processes .

- Common Uses : Fenoprop is primarily used to control broadleaf weeds and woody plants by inducing rapid and uncontrolled growth, ultimately leading to plant death .

Mimicking Auxin : The primary mechanism through which this compound exerts its effects is by mimicking the auxin hormone IAA. This leads to:

- Disruption of Growth Hormones : By imitating IAA, Fenoprop alters the balance of growth hormones in plants, triggering excessive growth responses .

- Cellular Effects : The compound influences cellular functions by inducing rapid cell division and elongation, which are characteristic of uncontrolled growth in plants.

Pharmacokinetics

- Solubility : Fenoprop is moderately soluble in water, which affects its efficacy under various environmental conditions. Its solubility suggests that it may be less effective in dry conditions.

Toxicological Studies

- Animal Studies : Research indicates that exposure to 2,4,5-TP can lead to various health issues in animal models. For instance:

Human Health Risks

The potential health risks associated with exposure to this compound have been a subject of investigation due to its structural similarity to other toxic compounds like TCDD (dioxin). Key findings include:

- Congenital Anomalies : Epidemiological studies have suggested a correlation between exposure to herbicides containing 2,4,5-TP and an increased incidence of congenital anomalies such as cleft palate and neural tube defects in offspring of exposed individuals .

- Carcinogenic Potential : The U.S. EPA has classified 2,4,5-TP as "not classifiable as to human carcinogenicity," indicating insufficient evidence for cancer risk in humans based on available animal studies .

Case Studies

Several case studies have highlighted the effects of Fenoprop on both plants and animals:

- Vietnam Veterans Study : A cohort study investigated the long-term health effects on Vietnam veterans exposed to herbicides like Agent Orange (which contained TCDD). Although direct links to 2,4,5-TP were not established, increased rates of various health issues were observed among veterans .

- Agricultural Exposure Studies : Research conducted on agricultural workers exposed to 2,4,5-TP revealed higher incidences of reproductive issues and developmental disorders among their children compared to unexposed populations .

Propriétés

IUPAC Name |

3-(2,4,5-trichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMWJEKNHBCUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952404 | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-53-6, 29990-39-4 | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.